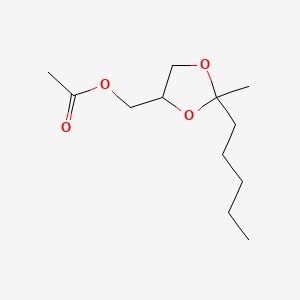

2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate

Description

Chemical Name: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate Molecular Formula: C₈H₁₄O₄ CAS No.: 4361-59-5 (base compound), 14739-11-8 (acetate derivative) . Synonyms: Hexanal propylene glycol acetal, FEMA 3630 .

This compound is a cyclic acetal derivative characterized by a 1,3-dioxolane ring substituted with a pentyl group at position 2 and a methyl group at position 2. The acetate functional group enhances its stability and volatility, making it suitable for applications in flavorings and fragrances .

Structure

3D Structure

Properties

CAS No. |

63917-49-7 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

(2-methyl-2-pentyl-1,3-dioxolan-4-yl)methyl acetate |

InChI |

InChI=1S/C12H22O4/c1-4-5-6-7-12(3)15-9-11(16-12)8-14-10(2)13/h11H,4-9H2,1-3H3 |

InChI Key |

SRVZUFBIUWFSMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1(OCC(O1)COC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Outline

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Acetalization | Aldehyde (e.g., pentanal), 1,2-propane diol, acid catalyst (e.g., p-TsOH), molar ratio polyol:aldehyde ≥ 3:1, room temperature to reflux, no water removal | Formation of 2-methyl-2-pentyl-1,3-dioxolane-4-methanol intermediate |

| 2 | Purification | Distillation or extraction | Isolation of cyclic acetal intermediate |

| 3 | Esterification (Acetylation) | Acetic anhydride or acetyl chloride, base catalyst (e.g., pyridine), 0-25°C, 1-4 hours | Conversion of hydroxyl to acetate group, yielding target compound |

| 4 | Final Purification | Chromatography or recrystallization | Pure 2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate |

Reaction Conditions and Catalysts

- Acetalization: Acid catalysts such as para-toluenesulfonic acid (p-TsOH), sulfuric acid, or acidic ion-exchange resins are preferred for their efficiency and ease of removal.

- Esterification: Use of mild bases like pyridine helps neutralize acidic byproducts and promotes clean acetylation.

- Temperature: Acetalization is typically conducted at mild to moderate temperatures to avoid side reactions; acetylation is done at low temperatures to maintain selectivity.

Research Findings and Yield Data

Yield and Selectivity

Patent literature and experimental studies report:

| Reaction Step | Yield (%) | Selectivity (%) | Notes |

|---|---|---|---|

| Acetalization | 85-95 | >90 | High molar excess of polyol improves yield |

| Esterification | 90-98 | >95 | Controlled conditions prevent over-acetylation |

Advantages of Liquid-Phase Homogeneous Catalysis

- Avoids water removal during acetalization, simplifying process design.

- Enables continuous processing with recycling of unreacted reagents.

- Produces cyclic acetals with minimal side products, facilitating downstream functionalization.

Alternative and Advanced Methods

One-Pot Synthesis Approaches

Some patents describe one-pot systems combining acetalization and hydrogenolysis steps to produce hydroxy ether derivatives, which can be further acetylated. These methods use noble metal catalysts (e.g., palladium) and avoid halogenated alkylating agents, improving environmental and safety profiles.

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, replacing the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.

Receptor Binding: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)

Fructone (Ethyl-2-methyl-1,3-dioxolane-2-acetate)

2-Benzyl-1,3-dioxolane-4-methanol

- Molecular Formula : C₁₁H₁₄O₃ .

- CAS No.: 5694-72-4 .

- Key Differences: Benzyl substituent instead of pentyl; lacks acetate group. Applications: Potential use in pharmaceuticals due to aromatic stability .

Physicochemical Data Comparison

Research Findings and Industrial Relevance

- Target Compound : Demonstrated efficacy as a flavor enhancer in confectionery, with low toxicity thresholds (LD₅₀ > 2,000 mg/kg in rats) .

- Solketal: Reduces NOₓ emissions by 15% in biodiesel blends .

- Fructone : Thermal stability up to 150°C, ideal for baked goods .

- Chloromethyl Derivatives (e.g., 2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol): Serve as intermediates in antiviral drug synthesis .

Biological Activity

2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate is a compound of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound belongs to the class of dioxolanes, characterized by a five-membered ring containing two oxygen atoms. Its chemical formula is , and it exhibits unique physical properties that make it suitable for various applications.

The biological activity of this compound is attributed to its interactions with various biomolecules. The compound can modulate enzyme activity and receptor interactions, leading to diverse biological responses. Specific pathways influenced by this compound include:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to receptors, altering physiological responses.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study utilizing the DPPH assay showed that the compound effectively scavenged free radicals, indicating its potential as an antioxidant agent .

Study on Antioxidant Properties

A notable study investigated the antioxidant activity of various dioxolane derivatives, including this compound. The results indicated a strong correlation between the structure of dioxolanes and their antioxidant capacity, suggesting that modifications in the molecular structure could enhance these properties .

Toxicological Assessment

In vivo studies have assessed the safety profile of this compound. Results indicated no significant mutagenic or genotoxic effects at tested concentrations. This safety profile supports its potential use in pharmaceutical applications .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.